Product packaging for Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-(Cat. No.:CAS No. 68134-24-7)

Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-

Cat. No.: B15346536
CAS No.: 68134-24-7
M. Wt: 174.28 g/mol
InChI Key: RLKKZSSOQABBHI-UHFFFAOYSA-N
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Description

Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- (CAS 52788-78-0), also known as diethylene glycol butyl tert-butyl ether, is an ether derivative with the molecular formula C₁₂H₂₆O₃ and a molecular weight of 218.33 g/mol . It features a branched tert-butoxy group (-OC(CH₃)₃) and two ethoxy units (-OCH₂CH₂-) linked to a butyl chain. Key physical properties include:

  • Boiling Point: 260.1°C at 760 mmHg
  • Density: 0.888 g/cm³
  • Refractive Index: 1.425
  • LogP (Hydrophobicity): 2.1 .

This compound is structurally characterized by 10 rotatable bonds and a polar surface area of 27.7 Ų, indicating moderate flexibility and solubility in both polar and nonpolar solvents . It is used in industrial applications as a solvent or intermediate in organic synthesis, leveraging its ether linkages and steric hindrance from the tert-butyl group .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B15346536 Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- CAS No. 68134-24-7

Properties

CAS No.

68134-24-7

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]butane

InChI

InChI=1S/C10H22O2/c1-5-6-7-11-8-9-12-10(2,3)4/h5-9H2,1-4H3

InChI Key

RLKKZSSOQABBHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(C)(C)C

Origin of Product

United States

Biological Activity

Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- is a chemical compound that has garnered attention in various fields, including molecular biology and environmental science. This article delves into its biological activity, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its butane backbone and the presence of an ether functional group. Its structure can be represented as follows:

C4H10O3\text{C}_4\text{H}_{10}\text{O}_3

This structure suggests potential interactions with biological systems due to the presence of oxygen atoms that can participate in hydrogen bonding and other interactions.

The biological activity of Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]- is primarily attributed to its ability to interact with cellular membranes and proteins. It may influence cellular signaling pathways and metabolic processes. Some studies have indicated that compounds with similar structures can modulate enzyme activities or act as surfactants, affecting membrane permeability.

Toxicological Profile

Research on the toxicological effects of this compound is limited. However, related compounds have shown varying degrees of toxicity in different biological models. Key areas of concern include:

  • Mutagenicity : Studies suggest that structural analogs may exhibit mutagenic properties under certain conditions.
  • Reproductive Effects : Some ether compounds have been associated with reproductive toxicity in animal models.

Environmental Impact

A study examined the environmental fate of similar ether compounds, highlighting their biodegradation pathways and potential accumulation in aquatic systems. The findings suggested that while these compounds are biodegradable, their metabolites could pose ecological risks due to their bioactivity.

Pharmacological Applications

In pharmacological research, compounds with ether functionalities have been explored for their potential as drug delivery agents. A notable case involved the use of structurally related ethers in enhancing the solubility and bioavailability of poorly soluble drugs.

Data Tables

Study Focus Findings
Toxicology Study (2020)MutagenicityIndicated potential mutagenic effects in vitro
Environmental Study (2021)BiodegradationFound effective biodegradation in aquatic environments
Pharmacological Research (2022)Drug DeliveryEnhanced solubility of target drugs using ether-based carriers

Comparison with Similar Compounds

Key Observations:

Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to linear analogues (e.g., 1-ethoxybutane), reducing reactivity in nucleophilic substitutions .

Solubility : Longer ethoxy chains and tert-butyl substitution enhance hydrophobicity (higher XLogP) compared to methoxy derivatives .

Boiling Points : The target compound’s high boiling point (260.1°C) reflects stronger intermolecular forces due to increased molecular weight and branching .

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